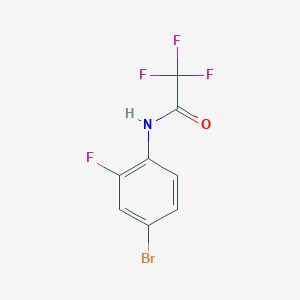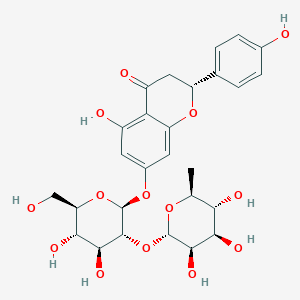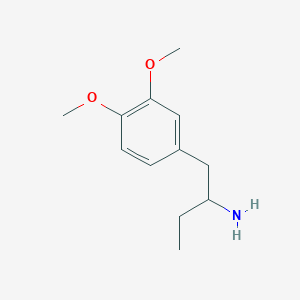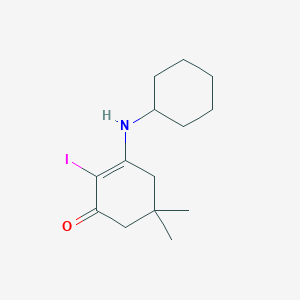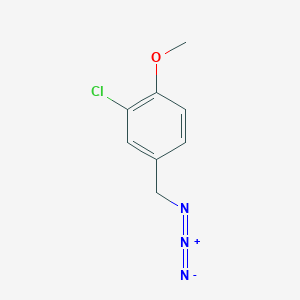
2-chloro-4-azidomethylanisole, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-azidomethylanisole is a chemical compound that belongs to the class of organic compounds known as anisoles. It is characterized by the presence of a chloro group, an azido group, and a methoxy group attached to a benzene ring. This compound is often used in scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-chloro-4-azidomethylanisole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of 4-methoxytoluene to form 2-chloro-4-methoxytoluene, followed by the introduction of an azido group through a nucleophilic substitution reaction. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
2-chloro-4-azidomethylanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include polar aprotic solvents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-4-azidomethylanisole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving azido groups.
Medicine: Research into potential pharmaceutical applications often involves this compound due to its ability to form bioactive molecules.
Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-chloro-4-azidomethylanisole exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of various substituted products. Additionally, the compound can interact with biological molecules, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-4-azidomethylanisole include:
4-chloro-2-isopropyl-5-methylanisole: This compound has a similar structure but with an isopropyl group instead of an azido group.
2-chloro-N-cyclopropyl-4-nitrobenzamide: This compound features a nitro group and a cyclopropyl group, offering different reactivity and applications.
2-chloro-4-fluoro-1-iodobenzene: This compound contains a fluoro and an iodo group, providing unique chemical properties compared to the azido group.
The uniqueness of 2-chloro-4-azidomethylanisole lies in its combination of chloro, azido, and methoxy groups, which confer distinct reactivity and potential for diverse applications in research.
Propriétés
IUPAC Name |
4-(azidomethyl)-2-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDJXQSEMBDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
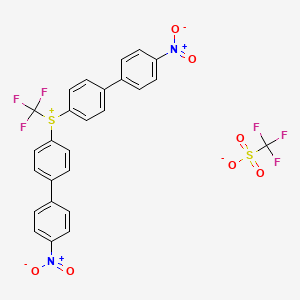
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
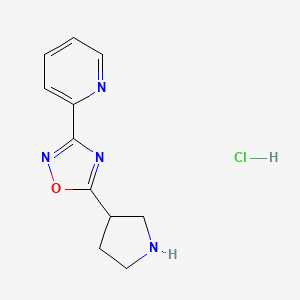

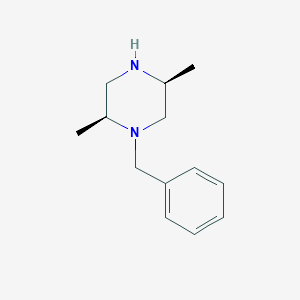

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
